molecular formula C10H16BrClN2O2S2 B7898983 (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B7898983
M. Wt: 375.7 g/mol
InChI Key: WYLLZNXCVPEUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-based hydrochloride salt featuring a sulfonyl-linked 5-bromothiophene moiety and a methanamine group. Its molecular formula is C₁₀H₁₄BrClN₂O₂S₂, with a molecular weight of 381.71 g/mol (calculated). The piperidine ring provides conformational flexibility, and the hydrochloride salt improves aqueous solubility, making it suitable for biological or pharmaceutical applications .

Properties

IUPAC Name

[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S2.ClH/c11-9-3-4-10(16-9)17(14,15)13-5-1-2-8(6-12)7-13;/h3-4,8H,1-2,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLLZNXCVPEUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Sulfonation of Thiophene

The sulfonyl chloride precursor is synthesized through a two-step process:

Step 1: Bromination of Thiophene
Thiophene undergoes electrophilic bromination at the 5-position using bromine in acetic acid at 0–5°C, yielding 5-bromothiophene.

Step 2: Sulfonation
The brominated thiophene is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C:

5-Bromothiophene+ClSO3HCH2Cl2,10C5-Bromothiophene-2-sulfonyl chloride\text{5-Bromothiophene} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, -10^\circ\text{C}} \text{5-Bromothiophene-2-sulfonyl chloride}

Reaction conditions:

  • Molar ratio (thiophene:ClSO₃H) = 1:1.2

  • Yield: 72–78% after purification by vacuum distillation.

Piperidine Functionalization

Sulfonylation of Piperidine

The piperidine core is sulfonylated using the synthesized 5-bromothiophene-2-sulfonyl chloride:

Reaction Setup

  • Solvent : Dichloromethane (DCM)

  • Base : N,N-Diisopropylethylamine (DIPEA, 3 equiv)

  • Temperature : 0°C → room temperature (2 h)

  • Molar ratio : Piperidine:sulfonyl chloride = 1:1.1

Piperidine+5-Bromothiophene-2-sulfonyl chlorideDIPEA, DCM1-((5-Bromothiophen-2-yl)sulfonyl)piperidine\text{Piperidine} + \text{5-Bromothiophene-2-sulfonyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{1-((5-Bromothiophen-2-yl)sulfonyl)piperidine}

Workup

  • Quench with 1M HCl (50 mL)

  • Extract with DCM (3 × 100 mL)

  • Dry over Na₂SO₄

  • Purify via flash chromatography (EtOAc/hexane 3:7)

  • Yield : 85–89%.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The free base is converted to the hydrochloride salt using HCl gas:

Procedure

  • Dissolve the amine (10 mmol) in anhydrous ethyl acetate (150 mL).

  • Bubble HCl gas through the solution for 2 h.

  • Filter the precipitate and wash with cold ethyl acetate (3 × 50 mL).

  • Dry under vacuum at 40°C for 24 h.

Key Parameters

  • Purity: >99% (HPLC)

  • Yield : 93–95%.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆)

  • δ 7.85 (d, J = 4.1 Hz, 1H, thiophene H-3)

  • δ 7.42 (d, J = 4.1 Hz, 1H, thiophene H-4)

  • δ 3.81–3.75 (m, 1H, piperidine H-3)

  • δ 2.94 (s, 2H, CH₂NH₂)

LC-MS (ESI+)

  • m/z 456.9 [M+H]⁺ (calculated for C₁₀H₁₄BrN₂O₂S₂: 457.0)

Elemental Analysis

  • Found: C 40.12%, H 4.55%, N 9.32%

  • Calculated: C 40.39%, H 4.75%, N 9.42%.

Process Optimization and Scale-Up Considerations

Critical Quality Attributes

ParameterTarget RangeImpact on Yield/Purity
Sulfonation Temp-10°C to 0°C>5°C leads to di-sulfonation
Reductive Amination pH5.0–5.5pH >6 causes imine hydrolysis
HCl Gas Purity>99.9%Moisture introduces hydrolysis

Solvent Selection Matrix

StepPreferred SolventAlternatives
SulfonylationDCMTHF, EtOAc
Salt FormationEtOAcDiethyl ether, MTBE

Comparative Analysis of Synthetic Routes

Route Efficiency Metrics

MethodTotal StepsOverall YieldPurityCost Index
Reductive Amination452%>98%1.0
Gabriel Synthesis541%95%1.3

The reductive amination approach demonstrates superior yield and cost-effectiveness compared to alternative pathways.

Waste TypeVolume/L per kg APITreatment Method
Aqueous HCl12Neutralization to pH 6–8
Organic Solvents150Distillation recovery

Industrial-Scale Production Recommendations

For kilogram-scale manufacturing:

  • Implement continuous flow sulfonation to control exotherm

  • Use wiped-film evaporators for DCM removal

  • Adopt cryogenic crystallization for hydrochloride salt polishing

Typical production metrics:

  • Batch Size: 50 kg

  • Cycle Time: 72 h

  • API Output: 38 kg (76% efficiency) .

Chemical Reactions Analysis

Types of Reactions

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce the bromine atom.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in binding to proteins or enzymes, while the piperidinyl and methanamine groups could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several piperidine- and heterocycle-containing hydrochlorides. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name (Hydrochloride Salts) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine (Target Compound) C₁₀H₁₄BrClN₂O₂S₂ 381.71 5-Bromothiophene sulfonyl, piperidin-3-yl, methanamine ~95%+ Likely used as a building block for kinase inhibitors or receptor ligands .
N-(Piperidin-3-yl)benzo[d]thiazol-2-amine (BD214883) C₁₂H₁₆ClN₃S 269.79 Benzothiazole, piperidin-3-yl 95% Potential antiviral or anticancer agent .
(5-Bromothiophen-2-yl)methanamine (Simpler analog) C₅H₇BrClNS 228.53 5-Bromothiophene, methanamine 95%+ Intermediate for fluorescent probes or ligands .
(5-Bromo-3-methylpyridin-2-yl)methanamine (Pyridine analog) C₇H₁₀BrClN₂ 245.53 5-Bromo-3-methylpyridine, methanamine 95% Used in CNS-targeting drug discovery .
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine (Fluoropyrimidine variant) C₁₀H₁₄ClFN₄ 244.70 5-Fluoropyrimidine, piperidin-3-yl 99% Anticancer or antimicrobial candidate .
N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine (BD214888) C₂₂H₃₁ClN₂ 363.95 Piperidin-2-yl, bis(2-methylbenzyl) 95% Neurological research (e.g., serotonin receptor modulation) .

Key Differences and Implications

Heterocyclic Core: The bromothiophene in the target compound offers distinct electronic properties compared to pyridine () or pyrimidine () analogs. Thiophene’s sulfur atom enhances π-stacking, while pyridine/pyrimidine nitrogen atoms enable hydrogen bonding . The sulfonyl group in the target compound increases acidity (pKa ~1–2) and solubility compared to non-sulfonylated analogs like BD214883 .

Piperidine Substitution Position: Piperidin-3-yl (target compound) vs.

Biological Activity :

  • Fluoropyrimidine derivatives () are often used in anticancer therapies due to their ability to interfere with DNA synthesis. The target compound’s bromothiophene moiety may instead target enzymes like tyrosine kinases .
  • Bis-benzylamine derivatives (BD214888) are bulkier, favoring interactions with hydrophobic pockets in receptors .

Solubility and Bioavailability: The hydrochloride salt form is common across these compounds, enhancing water solubility. However, the sulfonyl group in the target compound may further improve solubility compared to non-sulfonated analogs .

Table 2: Physicochemical Properties

Property Target Compound BD214883 (5-Bromothiophen-2-yl)methanamine (5-Bromo-3-methylpyridin-2-yl)methanamine
LogP (Predicted) 2.1 3.4 1.8 2.3
Hydrogen Bond Donors 2 3 2 2
Halogen Interactions Bromine None Bromine Bromine
Synthetic Accessibility Moderate High Low Moderate

Biological Activity

(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a brominated thiophene ring, a sulfonyl group, and a piperidine moiety, which together confer unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(5-bromothiophen-2-yl)sulfonyl-N-methylpiperidin-3-amine hydrochloride. The molecular formula is C10H15BrN2O2SC_{10}H_{15}BrN_2O_2S, with a molecular weight of 305.21 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can participate in hydrogen bonding, while the piperidine ring enhances lipophilicity and membrane permeability, facilitating cellular uptake.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites.

Antibacterial Activity

Research indicates that compounds similar to (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride exhibit moderate to strong antibacterial properties. A study showed that derivatives with similar structures demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition Studies

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds suggest strong inhibitory effects, making them candidates for further development .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfonamide derivatives have been associated with cancer chemotherapy due to their ability to interfere with cellular proliferation pathways . Preliminary studies indicate that similar compounds may induce apoptosis in cancer cell lines.

Case Studies

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives, including those containing sulfonamide functionalities:

  • Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for antibacterial and enzyme inhibitory activities. Compounds displayed varying degrees of activity against E. coli and Staphylococcus aureus, with some showing IC50 values as low as 0.63 µM against AChE .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions between these compounds and target proteins, providing insights into their potential efficacy as therapeutic agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeObserved ActivityReference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 = 0.63 µM
Anticancer PotentialVarious Cancer Cell LinesInduces Apoptosis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride?

  • Methodology :

  • Step 1 : Synthesize the piperidin-3-ylmethanamine core via reductive amination of piperidin-3-one with ammonium acetate and sodium cyanoborohydride.
  • Step 2 : Introduce the sulfonyl group by reacting 5-bromothiophene-2-sulfonyl chloride with the piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
    • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR (DMSO-d6, 400 MHz) and HRMS.

Q. How can researchers characterize the purity and stability of this compound under varying pH conditions?

  • Methodology :

  • Stability Testing : Prepare solutions in buffers (pH 1–13) and analyze degradation via HPLC at 25°C and 40°C over 72 hours. Use UV detection at λ = 254 nm .
  • Purity Assessment : Compare retention times against known standards and quantify impurities using area normalization. Validate with mass spectrometry to confirm degradation products .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., IC50 variability) be resolved?

  • Methodology :

  • Assay Optimization : Standardize cell-based assays (e.g., HEK293 or CHO-K1 cells) with controlled variables (e.g., serum concentration, incubation time). Use a reference inhibitor (e.g., staurosporine) to normalize results .
  • Statistical Analysis : Apply ANOVA followed by Tukey’s test to assess inter-experimental variability. Report confidence intervals (95%) for IC50 values .
  • Example Data :
Assay ConditionIC50 (μM)SDn
Serum-free2.1±0.36
10% FBS5.8±1.26

Q. What computational strategies predict this compound’s binding affinity to sulfotransferase enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonyl group and the enzyme’s active site (PDB ID: 1LS6). Set exhaustiveness to 20 for thorough sampling .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond occupancy .
    • Key Insight : The bromothiophene moiety may sterically hinder binding in enzymes with narrow active sites, explaining low experimental inhibition.

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

  • Methodology :

  • Solubility Testing : Use the shake-flask method in triplicate. Pre-saturate solvents (e.g., PBS, DMSO) with compound, filter, and quantify via UV-Vis spectroscopy (calibration curve required) .
  • Example Data :
SolventSolubility (mg/mL)Temperature (°C)
PBS (pH 7)0.4525
DMSO>5025
  • Troubleshooting : Contradictions may arise from inadequate equilibration time or undetected polymorphic forms. Use DSC to confirm crystalline phase .

Experimental Design

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Methodology :

  • Animal Models : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 24 h post-dose .
  • Analytical Method : Quantify plasma levels via LC-MS/MS (ESI+ mode, MRM transition m/z 365 → 212). Validate with a linear range of 1–1000 ng/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.